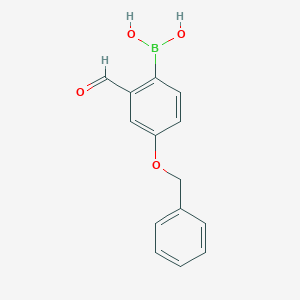

4-Benzyloxy-2-formylphenylboronic acid

説明

特性

IUPAC Name |

(2-formyl-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO4/c16-9-12-8-13(6-7-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRARNEIDTRHXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396973 | |

| Record name | [4-(Benzyloxy)-2-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139962-97-3 | |

| Record name | [4-(Benzyloxy)-2-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxy-2-formylphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Grignard Reaction-Based Synthesis

The Grignard reaction remains a cornerstone for synthesizing arylboronic acids. For this compound, the process begins with 4-benzyloxy-2-bromobenzaldehyde, which undergoes magnesium insertion in tetrahydrofuran (THF) to form the corresponding Grignard reagent. Subsequent treatment with tri-n-butyl borate at −50°C yields the boronic acid precursor. Critical parameters include:

-

Temperature control : Maintaining −40 to −50°C during borate addition minimizes side reactions such as triarylborane formation.

-

Solvent selection : Anhydrous THF ensures reagent stability, while MTBE facilitates hydrolysis and phase separation during workup.

In a representative procedure, 535 g of 4-diethoxymethylphenylmagnesium bromide in THF reacts with 120 g tri-n-butyl borate, yielding 66.1 g of crude 4-formylphenylboronic acid (88% yield). Adapting this to the benzyloxy derivative would involve substituting the bromo precursor with 4-benzyloxy-2-bromobenzaldehyde.

Organolithium-Mediated Coupling

Alternatively, butyllithium enables boronic acid synthesis at −78°C, circumventing Grignard limitations. This method, though costlier, achieves higher regioselectivity. For example, protected bromoaromatics treated with butyllithium and triisopropyl borate produce formylphenylboronic acids in 99% yield. For the benzyloxy variant, 4-benzyloxy-2-bromobenzaldehyde would react analogously, with lithium-halogen exchange preceding borate quench.

Purification Strategies for Enhanced Purity

Alkaline Dissolution and Impurity Removal

Crude this compound often contains triarylboranes (3–5%) and hydroxymethyl byproducts from Cannizzaro reactions. The patented purification process involves:

-

Alkaline dissolution : Suspending the crude product in water adjusted to pH 9.5–10.5 using NaOH or KOH at 5–10°C.

-

Adsorption/Extraction : Insoluble impurities are removed via activated carbon or MTBE extraction.

-

Acid precipitation : Adding HCl or H₂SO₄ to pH 1 precipitates the purified boronic acid.

In trials with analogous compounds, this method increased purity from 95% to 99.6% while reducing hydroxymethylphenylboronic acid content from 4% to <0.5%.

Temperature and pH Optimization

Decomposition pathways are suppressed by strict control of:

-

Temperature : Purification at 5–10°C prevents formyl group degradation.

-

pH : Operating below pH 11 avoids Cannizzaro disproportionation, which peaks at pH >11.

For instance, dissolving 385 g of crude 4-formylphenylboronic acid in 2 L water at 10°C and pH 10.5 yielded 345 g (94%) of product with 99.6% purity.

Industrial-Scale Process Design

Reaction Conditions and Yield Optimization

Industrial protocols prioritize cost-effectiveness and scalability. Key adaptations include:

Analytical Characterization

Purity assessment employs HPLC with UV detection (λ = 254 nm). For this compound, retention times and spectral data should align with standards. Quantitative NMR (¹H, ¹¹B) further verifies structural integrity.

Applications in Pharmaceutical Synthesis

The benzyloxy and boronic acid functionalities make this compound a versatile precursor:

化学反応の分析

Types of Reactions:

Oxidation: The formyl group in 4-Benzyloxy-2-formylphenylboronic acid can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).

Major Products:

Oxidation: 4-Benzyloxy-2-carboxyphenylboronic acid.

Reduction: 4-Benzyloxy-2-hydroxymethylphenylboronic acid.

Suzuki-Miyaura Coupling: Various biaryl compounds depending on the halide used.

科学的研究の応用

Chemistry: 4-Benzyloxy-2-formylphenylboronic acid is widely used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions .

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. Its boronic acid group can interact with biological molecules, making it useful in the design of enzyme inhibitors and other bioactive compounds .

Industry: In the chemical industry, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and functional groups make it a valuable intermediate in various industrial processes .

作用機序

The mechanism of action of 4-Benzyloxy-2-formylphenylboronic acid in chemical reactions involves the following steps:

Coordination: The boronic acid group coordinates with transition metal catalysts, facilitating the formation of reactive intermediates.

Transmetalation: In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, forming a palladium-boron complex.

Reductive Elimination: The palladium-boron complex undergoes reductive elimination to form the desired carbon-carbon bond.

類似化合物との比較

Chemical Identity :

Physical Properties :

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 490.2 ± 55.0 °C at 760 mmHg

- LogP : 2.67 (indicating moderate lipophilicity)

- Hazards : Corrosive (Risk Phrase R36/37/38: Irritating to eyes, respiratory system, and skin) .

Applications :

This compound is utilized in bioorganic and medicinal chemistry, particularly as a building block for synthesizing inhibitors (e.g., neuraminidase inhibitors) and intermediates in Suzuki-Miyaura cross-coupling reactions .

Comparison with Structural Analogs

Key structural analogs differ in substituents at the 2- and 4-positions of the phenyl ring, impacting reactivity, molecular weight, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings

Reactivity Trends: The formyl group in the target compound enhances electrophilicity, enabling condensation reactions (e.g., Schiff base formation) . Analogs with methyl or methoxy groups exhibit lower reactivity but better stability .

Structural Influence on Applications :

- This compound is preferred in medicinal chemistry due to its dual functional groups (formyl and boronic acid), facilitating multi-step syntheses .

- Methyl and methoxy analogs are more suited for stable intermediates in materials science .

Hazard Profiles :

生物活性

4-Benzyloxy-2-formylphenylboronic acid (C14H13BO4) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug design and development. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a boronic acid group, which is crucial for its reactivity and interaction with biological molecules. The compound's structure includes a benzyloxy group and a formyl group, contributing to its solubility and binding capabilities.

Antimicrobial Properties

Research indicates that boronic acid derivatives exhibit significant antimicrobial activity. In particular, this compound has shown promising results against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : A study highlighted that the MIC of this compound against Bacillus cereus was lower than that of the commercially available antifungal drug AN2690 (Tavaborole), suggesting superior efficacy in certain applications .

- Activity Spectrum : The compound demonstrated moderate activity against Candida albicans and higher activity against Aspergillus niger and Escherichia coli .

| Microorganism | MIC (µg/mL) | Comparison with AN2690 |

|---|---|---|

| Bacillus cereus | < 1 | Better |

| Escherichia coli | 8 | Similar |

| Aspergillus niger | 4 | N/A |

| Candida albicans | 16 | N/A |

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of essential enzymes within bacterial cells. Specifically, it may target leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis in microorganisms . This interaction can disrupt cellular processes, leading to bacterial death.

Case Studies

- In Vitro Studies : In vitro experiments have shown that the compound can inhibit the growth of pathogenic bacteria effectively. The studies utilized various concentrations to determine the MIC values, confirming its potential as an antibacterial agent .

- Structural Analysis : Structural studies have revealed that the compound can undergo isomerization in solution, forming cyclic isomers that may enhance its biological activity. These cyclic forms are similar to known antifungal agents like Tavaborole, suggesting a potential for developing new therapeutic agents based on this scaffold .

- Comparative Studies : Comparative analyses with other boronic acid derivatives indicate that the unique combination of functional groups in this compound contributes to its enhanced reactivity and biological activity .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Benzyloxy-2-formylphenylboronic acid in laboratory settings?

- Methodological Answer : Use NIOSH/CEN-certified respirators and chemical-resistant gloves (e.g., nitrile) to prevent inhalation and skin contact. Full-body protective suits should be worn to minimize exposure, with equipment selection based on workplace concentration . Immediate first aid for inhalation involves moving the individual to fresh air and administering artificial respiration if necessary. Consult toxicity data from OSHA and ACGIH classifications for risk assessment .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection for purity analysis. Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and NMR) and Fourier-transform infrared spectroscopy (FT-IR) to detect functional groups like the boronic acid (-B(OH)) and formyl (-CHO) moieties . Cross-reference with ChemSpider ID 2053668 for spectral data .

Q. What solvents and conditions stabilize this compound during storage?

- Methodological Answer : Store under inert atmospheres (argon or nitrogen) at 2–8°C to prevent hydrolysis of the boronic acid group. Avoid protic solvents (e.g., water, alcohols) and incompatible materials like strong oxidizing agents. Use anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) for dissolution .

Advanced Research Questions

Q. How does the electronic environment of the formyl group influence Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer : The electron-withdrawing formyl group enhances electrophilicity at the boronic acid site, accelerating transmetalation. Optimize reactions using Pd(PPh) as a catalyst with KCO as a base in THF/water (3:1). Monitor reaction progress via thin-layer chromatography (TLC) and characterize products via X-ray crystallography to confirm regioselectivity .

Q. What computational methods are suitable for studying tautomerism in this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts equilibrium between the boronic acid and boroxine forms. Compare calculated vibrational frequencies (IR) and NMR chemical shifts with experimental data to validate tautomeric ratios .

Q. How can steric effects from the benzyloxy group impact supramolecular assembly in crystal structures?

- Methodological Answer : Perform single-crystal X-ray diffraction to analyze packing motifs. The benzyloxy group introduces steric hindrance, favoring π-π stacking of aromatic rings and hydrogen bonding between boronic acid groups. Use Mercury software to visualize intermolecular interactions and calculate Hirshfeld surfaces .

Q. What strategies mitigate competing side reactions during derivatization of the formyl group?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。